molecular formula C18H13N3S B5592811 5-(1-naphthyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(1-naphthyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B5592811
M. Wt: 303.4 g/mol
InChI Key: WLAKFYGVYHKWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-naphthyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a useful research compound. Its molecular formula is C18H13N3S and its molecular weight is 303.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.08301860 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

5-(1-naphthyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione and its derivatives have been widely explored in the synthesis of heterocyclic compounds due to their potential biological activities. For instance, novel thiazolo[3,2-b]-1,2,4-triazoles derived from naproxen, demonstrating significant analgesic and anti-inflammatory properties without high ulcerogenic risk, indicate the versatility of triazole derivatives in medicinal chemistry (Sarigol et al., 2015).

Crystal Structure and Interaction Analysis

The study of 1,2,4-triazole-3-thione compounds has extended into crystallography and molecular interaction analysis. For example, research on supramolecular synthons in these compounds reveals significant insights into their crystal structures, offering potential applications in designing new materials with desired properties (Saeed et al., 2019).

Anticancer Screening

The application of triazole derivatives in cancer research has been highlighted through various studies. One such study involves the synthesis of 1-formyl-naphthalen-2-yloxymethyl-1,2,3-triazoles, which demonstrated potent inhibitory activities against CNS, Melanoma, and Breast cancer cell lines, showcasing the potential of these compounds in anticancer drug development (Dhuda et al., 2021).

Luminescent and Nonlinear Optical Properties

Further extending into the field of materials science, triazole derivatives have been investigated for their luminescent and nonlinear optical properties. The synthesis and characterization of such compounds reveal their potential in developing new materials for electronic and photonic applications (Nadeem et al., 2017).

Anti-inflammatory Activity

The exploration of 1,2,4-triazole-3-thione derivatives in the context of anti-inflammatory activity has led to the identification of compounds with significant effects. This research not only contributes to understanding the biochemical mechanisms involved but also to the development of new therapeutic agents with reduced side effects (Palaska et al., 2002).

Mechanism of Action

The mechanism of action would depend on the application of the compound. For instance, naphthoylindoles, which are structurally similar, are used in the production of pharmaceutical drugs .

Safety and Hazards

Safety data sheets for similar compounds suggest that they may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

Research into naphthol derivatives and triazole compounds is ongoing, with potential applications in areas such as organic light-emitting diodes .

Properties

IUPAC Name

3-naphthalen-1-yl-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3S/c22-18-20-19-17(21(18)14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAKFYGVYHKWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.